molecular formula C17H17ClOS B374003 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether

3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether

Cat. No.: B374003
M. Wt: 304.8g/mol
InChI Key: BGLLEZOKLKYPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether is an organic compound that belongs to the class of dibenzothiepines. This compound is characterized by its unique structure, which includes a thiepine ring fused with two benzene rings and a 3-chloropropoxy substituent at the 11th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be achieved through several synthetic routes. One common method involves the reaction of dibenzo[b,E]thiepin-11(6H)-one with 3-chloropropanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chloropropoxy group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be compared with other similar compounds, such as:

    Dibenzo[b,E]thiepin-11(6H)-one: This compound lacks the 3-chloropropoxy substituent and has different chemical and biological properties.

    6,11-Dihydrodibenzo[b,E]thiepin-11-amine:

    7,8-Difluoro-6,11-dihydrodibenzo[b,E]thiepin-11-ol:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H17ClOS

Molecular Weight

304.8g/mol

IUPAC Name

11-(3-chloropropoxy)-6,11-dihydrobenzo[c][1]benzothiepine

InChI

InChI=1S/C17H17ClOS/c18-10-5-11-19-17-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)17/h1-4,6-9,17H,5,10-12H2

InChI Key

BGLLEZOKLKYPHL-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl

Origin of Product

United States

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